Methyl 5-methoxy-1,3-benzoxazole-7-carboxylate
Overview
Description
“Methyl 5-methoxy-1,3-benzoxazole-7-carboxylate” is a chemical compound with the CAS Number: 1221792-16-0 . It has a molecular weight of 207.19 and its IUPAC name is methyl 5-methoxy-1,3-benzoxazole-7-carboxylate .
Molecular Structure Analysis
The InChI code for “Methyl 5-methoxy-1,3-benzoxazole-7-carboxylate” is 1S/C10H9NO4/c1-13-6-3-7 (10 (12)14-2)9-8 (4-6)11-5-15-9/h3-5H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“Methyl 5-methoxy-1,3-benzoxazole-7-carboxylate” is a solid with a melting point of 142 - 144 degrees Celsius .Scientific Research Applications
Synthesis and Chemical Properties
Methyl 5-methoxy-1,3-benzoxazole-7-carboxylate and its derivatives are synthesized through various chemical reactions, highlighting their significance in organic synthesis. For instance, novel 2-substituted benzoxazole derivatives were synthesized, demonstrating interesting biological activities, suggesting the importance of these compounds in pharmacological research (Balaswamy et al., 2012). Additionally, regioselective synthesis methods have been developed to create specific isomers of benzoxazole derivatives, demonstrating the flexibility and utility of these compounds in synthetic chemistry (Bréhu et al., 2005).
Biological Activities
These compounds have been extensively studied for their antimicrobial activities. For example, a series of novel benzoxazole-based 1,3,4-oxadiazoles were synthesized and screened for their potential as antimicrobial agents, indicating the therapeutic potential of these molecules (Vodela et al., 2013). This research supports the exploration of benzoxazole derivatives as candidates for developing new antimicrobial treatments.
Material Science Applications
Benzoxazole derivatives have also shown promise in material science, particularly in the development of fluorescent materials. A study on the reprecipitation of 2-phenyl-benzoxazole derivatives led to the formation of highly fluorescent nanofibers and microcrystals, which could be used in aqueous and biological media, indicating their potential in imaging and sensing applications (Ghodbane et al., 2012).
Environmental and Ecotoxicological Research
The environmental impact and ecotoxicology of benzoxazole compounds have been studied, providing insights into their safety and effects on non-target organisms. For example, the effects of benzoxazoid DIMBOA and its degradation products on soil organisms were investigated, showing low risk to non-target soil organisms, which is crucial for evaluating the environmental safety of these compounds (Idinger et al., 2006).
Safety And Hazards
The safety information for “Methyl 5-methoxy-1,3-benzoxazole-7-carboxylate” includes several hazard statements: H302, H312, H332 . These indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
methyl 5-methoxy-1,3-benzoxazole-7-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-13-6-3-7(10(12)14-2)9-8(4-6)11-5-15-9/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDEPJHWVIGGFMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)N=CO2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401270604 | |
Record name | Methyl 5-methoxy-7-benzoxazolecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401270604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-methoxy-1,3-benzoxazole-7-carboxylate | |
CAS RN |
1221792-16-0 | |
Record name | Methyl 5-methoxy-7-benzoxazolecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1221792-16-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-methoxy-7-benzoxazolecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401270604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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